molecular formula C18H16Cl2N2O3S B2668500 N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-64-7

N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2668500
CAS No.: 898438-64-7
M. Wt: 411.3
InChI Key: TYMRGHWIUNNVFE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic hybrid compound designed for research applications, particularly in the field of antimicrobial discovery. Its structure integrates a sulfonamide pharmacophore, a well-known class of antibacterial agents that often act by inhibiting bacterial dihydropteroate synthetase . This core sulfonamide structure is fused with a complex, rigid polycyclic quinoline system, a scaffold frequently associated with a broad spectrum of biological activities, including antimalarial, antibacterial, and antifungal properties . The presence of the 2,3-dichlorophenyl substituent is a common feature in medicinal chemistry used to influence the molecule's lipophilicity and binding affinity to biological targets. Research on structurally related quinoline-sulfonamide hybrids, especially metal complexes, has shown very promising results, with some compounds exhibiting excellent activity against strains like Staphylococcus aureus and Escherichia coli , as well as the fungus Candida albicans . This reagent is intended for investigational use in biochemical and pharmacological studies to explore its mechanism of action, potency, and selectivity. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c19-14-4-1-5-15(17(14)20)21-26(24,25)13-9-11-3-2-8-22-16(23)7-6-12(10-13)18(11)22/h1,4-5,9-10,21H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMRGHWIUNNVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic organic compound with potential biological activities that have garnered attention in various fields of research. Its unique structural features suggest possible applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a dichlorophenyl group and a sulfonamide moiety , which are significant in determining its biological activity. The presence of these functional groups may enhance its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Mechanism of Action : Such compounds may inhibit bacterial growth by targeting specific enzymes or pathways essential for microbial survival.
  • Case Studies : A study evaluating related quinoline derivatives demonstrated significant antibacterial activity against various strains of bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit proliferation. For example, certain analogs have been reported to exhibit IC50 values below 10 µM against human cancer cell lines .
CompoundCell LineIC50 (µM)
Analog AHeLa8.5
Analog BMCF-75.0
Analog CA54912.0

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Alzheimer's Disease Models : Studies involving acetylcholinesterase (AChE) inhibition indicate that related compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's. For example, a series of quinoline derivatives showed promising AChE inhibitory activity with IC50 values ranging from 0.03 to 0.17 µM .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in critical biological pathways.

Research Findings and Future Directions

Recent studies have highlighted the need for further exploration of this compound's pharmacological profile:

  • In Vivo Studies : Future research should focus on animal models to evaluate the efficacy and safety profile of this compound.
  • Structure-Activity Relationship (SAR) : Investigating the SAR will aid in optimizing the compound for enhanced biological activity and reduced toxicity.
  • Combination Therapies : Evaluating the potential for combination therapies with existing drugs could provide synergistic effects against resistant pathogens or cancer cells.

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